molecular formula C14H13F2N B3341666 2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline CAS No. 1039823-53-4

2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline

Cat. No.: B3341666
CAS No.: 1039823-53-4
M. Wt: 233.26 g/mol
InChI Key: HBUCENNMTSMUME-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline (CAS: 862604-22-6) is a fluorinated aniline derivative with a benzyl substituent. Its molecular formula is C₁₄H₁₃F₂N (MW: 233.26 g/mol), featuring a 4-methylaniline core and a 2-fluorobenzyl group. This article compares its structural, synthetic, and physicochemical properties with positional isomers and related analogs.

Properties

IUPAC Name

2-fluoro-N-[(2-fluorophenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c1-10-6-7-14(13(16)8-10)17-9-11-4-2-3-5-12(11)15/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCENNMTSMUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Antiproliferative Properties

Research indicates that derivatives of 2-fluoroanilines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline have been evaluated for their effectiveness against non-small-cell lung cancer (H-460), human colon cancer (HT-29), and liver cancer (HepG2) cell lines. The findings suggest that modifications in the aniline structure can enhance biological activity, with some derivatives achieving IC50 values significantly lower than established chemotherapeutics like gefitinib .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available fluorinated anilines and benzyl halides.
  • Reactions : Key reactions include nucleophilic substitution and coupling reactions, often facilitated by catalysts or specific reaction conditions to enhance yield and selectivity .

A general synthetic pathway might involve:

  • Formation of the Fluorobenzylamine : Reacting 2-fluorobenzyl bromide with 4-methylaniline under basic conditions.
  • Purification : The resulting product is purified through recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

Cancer Treatment

Given the promising antiproliferative effects observed in vitro, there is potential for developing this compound as a therapeutic agent for treating various cancers. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further investigation in preclinical studies.

Other Pharmacological Activities

Beyond anticancer properties, compounds within this structural class may exhibit other pharmacological activities, including anti-inflammatory and antimicrobial effects. Ongoing research is necessary to fully elucidate these properties and their underlying mechanisms.

Case Studies and Findings

StudyCompoundCell LineIC50 ValueObservations
8eH-4600.03 μMMost active compound; significant selectivity for lung cancer
8kHT-290.55 μMGood activity; structure-activity relationship noted
VariousHepG2>100 μMLower potency; highlights need for structural optimization

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The compound’s analogs differ in fluorine and methyl group positions, leading to distinct physicochemical and spectroscopic properties. Key isomers include:

Compound Name CAS Number Fluorine Position (Benzyl) Methyl Position (Aniline) Molecular Weight (g/mol)
2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline 862604-22-6 2-position 4-position 233.26
2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline 1040049-97-5 3-position 4-position 233.26
2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline 1040049-60-2 4-position 4-position 233.26
2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline 1039824-40-2 2-position 5-position 233.26

Key Observations :

  • Electronic Effects : Fluorine at the 2-position (ortho) exerts stronger electron-withdrawing effects, altering the basicity of the aniline nitrogen compared to para-substituted analogs .

Physicochemical Properties

  • Stability : The 4-methylaniline core in the title compound may confer higher oxidative stability compared to 5-methyl analogs, as methyl groups in the para position reduce electron density at the nitrogen .
  • Solubility : Fluorine substituents increase lipophilicity. The 2-fluorobenzyl analog is expected to have lower aqueous solubility than 4-fluoro analogs due to increased molecular planarity .

Spectroscopic Characteristics

  • Mass Spectrometry :
    • The N-(2-fluorobenzyl) group produces a characteristic fragment ion at m/z = 109.0448 (C₇H₆F⁺), absent in 3- or 4-fluoro analogs .
    • Methyl position influences fragmentation patterns; 4-methyl derivatives show distinct isotopic clusters compared to 5-methyl isomers .
  • NMR Spectroscopy :
    • ¹H NMR : The 2-fluorobenzyl group causes deshielding of adjacent protons (e.g., benzyl CH₂ protons at δ 4.3–4.5 ppm), while 4-fluoro analogs exhibit simpler splitting patterns .

Data Tables

Table 1: Structural Comparison of Key Analogs

Property This compound 2-Fluoro-N-(3-fluorobenzyl)-4-methylaniline 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline
CAS Number 862604-22-6 1040049-97-5 1040049-60-2
Fluorine Position 2 (Benzyl) 3 (Benzyl) 4 (Benzyl)
Melting Point Not reported Not reported Not reported
MS Fragment (m/z) 109.0448 (C₇H₆F⁺) 123.0448 (C₇H₅F₂⁺) 123.0448 (C₇H₅F₂⁺)

Biological Activity

2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline is a fluorinated aromatic amine that has garnered attention due to its potential biological activities. This compound is part of a larger class of fluorinated compounds that have shown varied pharmacological effects, particularly in the context of receptor modulation and therapeutic applications. Understanding its biological activity is crucial for evaluating its potential use in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}F2_{2}N
  • Molecular Weight : 201.19 g/mol
  • Functional Groups : Aromatic amine, fluorine substituents

The presence of fluorine atoms in the structure often enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs are integral to various physiological processes, and compounds that modulate their activity can have significant therapeutic implications.

  • GPCR Modulation : Research indicates that fluorinated derivatives can exhibit selective binding and modulation of specific GPCRs, which may lead to enhanced therapeutic effects or reduced side effects compared to non-fluorinated analogs .
  • Structure-Activity Relationship (SAR) : The introduction of fluorine atoms has been shown to affect the binding affinity and selectivity towards specific receptors. For instance, modifications in the aromatic ring can lead to variations in biological activity, highlighting the importance of SAR studies in optimizing compound efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of similar fluorinated compounds. These studies often involve:

  • Calcium Influx Assays : Used to assess the activity on TRPV channels, which are important for various cellular functions.
  • Cytotoxicity Tests : Evaluating cell viability in response to treatment with the compound, typically using assays such as MTT or Alamar Blue.

For example, a related study found that specific modifications in the aromatic amine structure could enhance TRPV4 antagonism, suggesting that similar strategies could be applied to this compound to optimize its biological profile .

Case Studies

Several case studies have highlighted the potential applications of fluorinated compounds in clinical settings:

  • Pain Management : Fluorinated analogs of known analgesics have been explored for their ability to modulate pain pathways effectively while minimizing side effects associated with traditional opioids .
  • Cancer Therapeutics : Fluorinated compounds are being investigated for their ability to target cancer cell signaling pathways, potentially offering new avenues for treatment resistant cancers .

Data Summary

PropertyValue
Molecular FormulaC10_{10}H10_{10}F2_{2}N
Molecular Weight201.19 g/mol
GPCR AffinityVaries based on structural modifications
CytotoxicityAssessed via MTT assay
Potential ApplicationsPain management, cancer therapeutics

Q & A

Q. What synthetic methodologies are effective for preparing 2-fluoro-N-(2-fluorobenzyl)-4-methylaniline and its analogs?

The Chan-Lam coupling reaction is widely used for synthesizing N-aryl derivatives. For example, Pd(dba)₂/BINAP catalytic systems in anhydrous dioxane with NaOt-Bu as a base yield structurally similar compounds (e.g., N-adamantylmethyl derivatives) in 35–74% yields. Optimization involves adjusting substrate ratios, reaction time (e.g., 8 hours at elevated temperatures), and purification via column chromatography. Structural validation employs ¹H/¹³C NMR and MALDI-TOF mass spectrometry .

Q. How can conflicting data on reaction yields be resolved in fluorinated aniline syntheses?

Yield discrepancies often arise from steric/electronic effects of substituents and catalyst-substrate compatibility. For example, bulkier substituents (e.g., adamantane groups) reduce yields due to steric hindrance, while electron-withdrawing fluorine atoms may stabilize intermediates. Systematic screening of ligands (e.g., BINAP vs. Xantphos) and reaction solvents (e.g., dioxane vs. THF) can identify optimal conditions .

Reaction Optimization & Computational Tools

Q. Can machine learning predict optimal catalysts for C–N cross-coupling reactions involving fluorinated anilines?

Yes. Random forest algorithms trained on high-throughput datasets (e.g., Buchwald-Hartwig couplings of 4-methylaniline with aryl halides) predict catalyst performance with additives like isoxazoles. Descriptors such as atomic polarizability, molecular orbital energies, and steric parameters improve model accuracy. This approach reduces trial-and-error experimentation and identifies mechanistic trends (e.g., Pd catalyst inhibition by heterocycles) .

Q. How are automated platforms utilized in optimizing fluorinated aniline radiosynthesis?

TRACERlab™ FX C PRO systems enable one-pot ¹¹C-labeling via CO₂ fixation-reduction. Key parameters include PhSiH₃ excess (0.6 mmol), TBAF catalyst loading, and solvent polarity (e.g., DMF vs. acetonitrile). Real-time monitoring of reaction kinetics and radiochemical yields (RCY) ensures reproducibility. For example, N-[¹¹C-methyl]-4-toluidine synthesis achieves >90% RCY under optimized conditions .

Applications & Mechanistic Studies

Q. What metabolomic biomarkers indicate toxicity of fluorinated anilines in biological systems?

¹H NMR-based metabolomics identifies toxicity markers in Eisenia veneta exposed to 2-fluoro-4-methylaniline. Key changes include decreased 2-hexyl-5-ethyl-3-furansulfonate (a stress metabolite) and elevated inosine monophosphate (indicative of ATP depletion). Multivariate analysis (e.g., PCA) of spectral data distinguishes xenobiotic-specific metabolic disruptions .

Q. How do fluorinated substituents influence sulfonamide synthesis pathways?

Fluorine’s electron-withdrawing effects enhance electrophilicity in sulfonylation reactions. For example, H₂O₂–POCl₃ systems with Amberlite IRA-400 catalysts convert 4-methylaniline and thiols to sulfonamides in 95% yields. Optimizing molar ratios (3:1 H₂O₂:POCl₃) and reaction time (24 hours at 25°C) minimizes side reactions like over-oxidation .

Advanced Methodological Challenges

Q. What strategies address low stereoselectivity in fluorinated aniline derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu(I)/BOX complexes) can enforce stereocontrol. For example, enantioselective Chan-Lam couplings with (R)-BINAP achieve >90% ee in N-arylations. Steric maps and DFT calculations guide ligand design to mitigate fluorobenzyl group rotation .

Q. Why do fluorinated anilines exhibit variable stability under radiolabeling conditions?

Radiolytic decomposition correlates with C–F bond lability. Stabilization strategies include using radical scavengers (e.g., ascorbic acid) and low-energy isotopes (e.g., ¹⁸F vs. ¹¹C). Accelerated stability studies (e.g., 40°C for 24 hours) quantify degradation products via HPLC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline
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2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline

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